![molecular formula C9H17NO3 B2524167 (S)-2-Acetamido-4,4-dimethylpentanoic acid CAS No. 112674-65-4](/img/structure/B2524167.png)
(S)-2-Acetamido-4,4-dimethylpentanoic acid
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Overview
Description
(S)-2-Acetamido-4,4-dimethylpentanoic acid , also known as mefenamic acid , is a nonsteroidal anti-inflammatory drug (NSAID). It exhibits analgesic, antipyretic, and anti-inflammatory properties. Mefenamic acid is commonly used to relieve pain, reduce fever, and manage inflammation .
Synthesis Analysis
Mefenamic acid is synthesized by reacting salicylic acid with an excess of acetic anhydride in the presence of sulfuric acid as a catalyst. The reaction forms an ester, resulting in mefenamic acid .
Molecular Structure Analysis
The molecular structure of mefenamic acid consists of a carboxylic acid group, an aromatic ring, and an acetamido group. The specific arrangement of atoms contributes to its pharmacological properties .
Chemical Reactions Analysis
Mefenamic acid inhibits prostaglandin synthetase , which plays a crucial role in inflammation. It binds to COX-1 and COX-2 receptors, affecting prostaglandin synthesis .
Physical And Chemical Properties Analysis
Mefenamic acid is poorly soluble in water. It can form explosive mixtures with air as fine dust. Thermal decomposition may release irritating gases and vapors .
Scientific Research Applications
Biological Effects and Toxicology
A comprehensive review by Kennedy (2001) discusses the toxicology of acetamide and its derivatives, providing insights into the biological effects and environmental toxicology of these compounds. The study highlights the commercial importance of such chemicals and the significant increase in information regarding their biological consequences on human exposure over the years. This review could serve as a foundation for understanding the broader implications and applications of related compounds, including (S)-2-Acetamido-4,4-dimethylpentanoic acid, in various scientific fields (Kennedy, 2001).
Pharmacodynamics and Pharmacokinetics
The study of inosine pranobex, a synthetic compound related to acetamide derivatives, provides insights into its antiviral and antitumor activities, which are secondary to an immunomodulating effect. This research highlights the potential of acetamide derivatives in the development of innovative therapies for various diseases and infections. The need for further long-term, well-controlled studies is emphasized to confirm the efficacy of such compounds (Campoli-Richards, Sorkin, & Heel, 1986).
Environmental and Analytical Chemistry
Qutob et al. (2022) review the degradation of acetaminophen, a compound structurally related to acetamide derivatives, using advanced oxidation processes (AOPs). This study discusses the generation of various by-products, their biotoxicity, and proposed degradation pathways, contributing to the environmental chemistry knowledge base and highlighting the importance of safe degradation pathways for pharmaceutical compounds in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Corrosion Inhibition
Research into the use of amino acids as corrosion inhibitors for metals, including a review by Hamadi et al. (2018), suggests the potential for (S)-2-Acetamido-4,4-dimethylpentanoic acid and its derivatives in this area. The study indicates that glutamic acid and its derivatives, similar in function to acetamide derivatives, can act as efficient corrosion inhibitors under certain conditions, providing valuable insights into the development of new materials and coatings for corrosion protection (Hamadi, Mansouri, Oulmi, & Kareche, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-acetamido-4,4-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(11)10-7(8(12)13)5-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGQDBMYIWFFHL-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Acetamido-4,4-dimethylpentanoic acid |
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